
1-Bromo-3-tert-butyl-5-isopropyl-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-tert-butyl-5-isopropyl-benzene is an organic compound with the molecular formula C13H19Br. It is a derivative of benzene, where the hydrogen atoms are substituted by a bromine atom, a tert-butyl group, and an isopropyl group. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-3-tert-butyl-5-isopropyl-benzene can be synthesized through several methods. One common approach involves the bromination of 3-tert-butyl-5-isopropyl-benzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-tert-butyl-5-isopropyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form new carbon-carbon bonds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF) is commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or other complex aromatic structures.
Reduction Reactions: The major product is 3-tert-butyl-5-isopropyl-benzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-tert-butyl-5-isopropyl-benzene has several scientific research applications:
Biology: It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-tert-butyl-5-isopropyl-benzene primarily involves its reactivity as an electrophile in substitution and coupling reactions. The bromine atom, being highly reactive, facilitates the formation of new bonds with nucleophiles or other reactive species. The tert-butyl and isopropyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in various reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-3-tert-butylbenzene
- 1-Bromo-4-tert-butylbenzene
- 1-Bromo-2-tert-butylbenzene
Uniqueness
1-Bromo-3-tert-butyl-5-isopropyl-benzene is unique due to the presence of both tert-butyl and isopropyl groups on the benzene ring. This combination of substituents provides distinct steric and electronic effects, making it a valuable intermediate in organic synthesis and various chemical applications .
Eigenschaften
Molekularformel |
C13H19Br |
|---|---|
Molekulargewicht |
255.19 g/mol |
IUPAC-Name |
1-bromo-3-tert-butyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C13H19Br/c1-9(2)10-6-11(13(3,4)5)8-12(14)7-10/h6-9H,1-5H3 |
InChI-Schlüssel |
SLISATSKJGDSHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=CC(=C1)Br)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


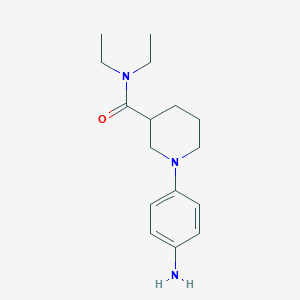
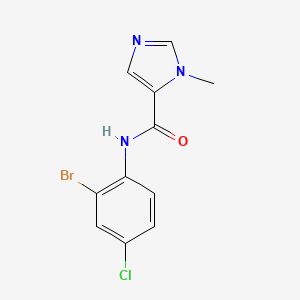
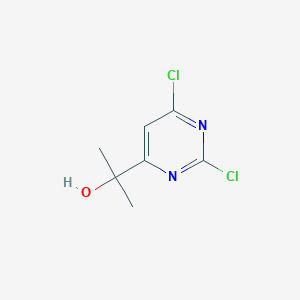



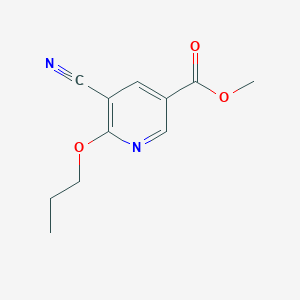


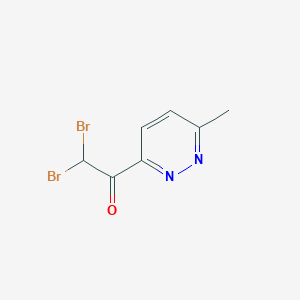

![2-(4-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13878247.png)
![2-[3-[3-(Azetidin-1-yl)pyrazin-2-yl]oxyazetidin-1-yl]quinoline](/img/structure/B13878249.png)

